1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine
Description
Historical Context and Evolution of 1H-Pyrazolo[3,4-b]pyridine in Medicinal Chemistry
The journey of the 1H-pyrazolo[3,4-b]pyridine scaffold from a chemical curiosity to a mainstay in drug discovery is marked by key synthetic innovations and a growing recognition of its pharmacological potential.
The first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative was reported by Ortoleva in 1908. nih.gov This initial discovery was followed three years later by the work of Bulow, who synthesized N-phenyl-3-methyl substituted derivatives by treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones. nih.gov These early methods laid the groundwork for what would become the most common strategy for constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core.
Several seminal synthetic strategies have been developed over the years. A major approach involves the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction's course and the resulting substitution pattern on the pyridine ring are dictated by the nature of the dicarbonyl compound. For instance, using non-symmetrical dicarbonyls can lead to a mixture of regioisomers, a challenge that can be controlled by using reactants with differentiated carbonyl electrophilicity. nih.gov Other key methods include the reaction of 5-aminopyrazoles with α,β-unsaturated ketones (a Michael addition followed by cyclization) and the Gould-Jacobs reaction, which employs diethyl 2-(ethoxymethylene)malonate to typically yield 4-hydroxy or 4-chloro substituted pyrazolopyridines. nih.govnih.govnih.gov
Interactive Table 1: Foundational Synthetic Methods for the 1H-Pyrazolo[3,4-b]pyridine Scaffold Click on a method to view more details.
| Method | Pyridine Ring Precursors | Pyrazole Starting Material | Typical Resulting Substituent | Reference |
|---|---|---|---|---|
| Reaction with 1,3-Diketones | 1,3-Dicarbonyl compounds | 5-Aminopyrazole | Substituents at C4 and C6 | nih.gov |
| Reaction with α,β-Unsaturated Ketones | α,β-Unsaturated ketones | 5-Aminopyrazole | Substituents at C4 and C6 | nih.gov |
| Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | 3-Aminopyrazole (B16455) | 4-Hydroxy (or 4-Chloro) | nih.gov |
| From 2-Chloropyridines | Not applicable (forms pyrazole ring) | 2-chloro-3-cyanopyridine | Forms the pyrazole ring fused to pyridine | mdpi.com |
The 1H-pyrazolo[3,4-b]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This status stems from its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. mdpi.com Its structural similarity to adenine (B156593) and guanine (B1146940) allows it to function as a purine (B94841) isostere, making it an ideal candidate for inhibitors of ATP-dependent enzymes, particularly protein kinases. mdpi.com
The significance of this scaffold is underscored by the sheer volume of research; over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core have been described in scientific literature and patents. nih.govepa.gov This intensive investigation has led to the discovery of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comresearchgate.net Furthermore, a search of the DrugBank database reveals that at least 14 derivatives are in various stages of research and development, with two having received approval for clinical use. nih.gov
Structural Features and Tautomerism of the 1H-Pyrazolo[3,4-b]pyridine Core
The chemical behavior and biological activity of pyrazolo[3,4-b]pyridine derivatives are deeply rooted in the structural and electronic properties of the core heterocycle.
Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. nih.gov Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by a margin of nearly 9 kcal/mol. nih.gov This greater stability has a profound impact on research and development, where the 1H-isomers predominate by a ratio of approximately 3.6 to 1. nih.gov The preference for the 1H-isomer is also reflected in clinically investigated compounds, where no 2H-pyrazolo[3,4-b]pyridine derivatives are currently in approved or investigational stages. nih.gov
The 1H-pyrazolo[3,4-b]pyridine ring system is numbered starting from the substituted nitrogen of the pyrazole ring (N1), proceeding around the pyrazole ring (N2, C3) and then around the pyridine ring (C4, C5, C6). This provides five positions for substitution: N1, C3, C4, C5, and C6. nih.gov
The versatility of the scaffold is enhanced by the diverse range of chemical groups that can be introduced at these positions, allowing for fine-tuning of a molecule's physicochemical properties and biological activity. Common substitution patterns often involve 3,4,6-trisubstitution or 3,5-disubstitution. nih.gov
A key derivative of this scaffold is 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine , which features a methanamine group (-CH₂NH₂) at the C5 position. While direct synthesis of this specific molecule is not widely reported, a plausible and efficient synthetic route can be envisioned from the commercially available intermediate 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile . sigmaaldrich.com The reduction of the nitrile group at the C5 position, a standard chemical transformation, would yield the target primary amine, this compound. The synthesis of related 3-aminomethyl-pyrazolo[3,4-b]pyridines has been documented, supporting the chemical feasibility of introducing aminomethyl functionalities to this scaffold. nih.gov
Overview of the Research Landscape for 1H-Pyrazolo[3,4-b]pyridine Derivatives
The research landscape for 1H-pyrazolo[3,4-b]pyridine derivatives is vast and dominated by their application as enzyme inhibitors, particularly in oncology. The scaffold serves as a potent hinge-binding motif for a multitude of protein kinases.
Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective inhibitors for various kinase targets. These include inhibitors of Cyclin-Dependent Kinases (CDKs) for cell cycle control, Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), which is involved in innate immunity signaling. nih.govmdpi.comsigmaaldrich.com Derivatives are often functionalized with various side chains at different positions on the scaffold to optimize target engagement, selectivity, and pharmacokinetic properties. The introduction of functional groups like the aminomethyl group, as seen in this compound, can provide a key interaction point or a vector for further chemical elaboration.
Interactive Table 2: Selected Biological Targets of 1H-Pyrazolo[3,4-b]pyridine Derivatives Click on a target to view a relevant study.
| Biological Target | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| Raf Kinase | Cancer | N-(1H-pyrazolo[3,4-b]pyridin-5-yl)benzamides | nih.gov |
| Cyclin-Dependent Kinases (CDKs) | Cancer | 2,6-Difluorophenacyl analogues | mdpi.com |
| Anaplastic Lymphoma Kinase (ALK) | Cancer | N-(5-(sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamides | sigmaaldrich.com |
| TANK-binding kinase 1 (TBK1) | Inflammation, Cancer | Variously substituted pyrazolopyridines | nih.gov |
| Tropomyosin receptor kinases (TRKs) | Cancer | 3,5-diaryl substituted pyrazolopyridines | researchgate.net |
| β-Amyloid Plaques | Alzheimer's Disease | Phenyl- and pyrene-substituted pyrazolopyridines | mdpi.com |
Scope and Significance in Chemical and Biomedical Sciences
The 1H-pyrazolo[3,4-b]pyridine core is of immense interest to medicinal chemists due to its isosteric relationship with purines, the fundamental components of DNA and RNA. This structural similarity allows compounds based on this scaffold to interact with a multitude of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of targeted therapies. mdpi.comnih.gov Over 300,000 derivatives of 1H-pyrazolo[3,4-b]pyridine have been documented in scientific literature and patents, highlighting the extensive exploration of this chemical framework. mdpi.comnih.gov Research has demonstrated the broad-spectrum pharmacological potential of this class of compounds, with derivatives exhibiting activities such as:
Anticancer: By inhibiting various protein kinases like cyclin-dependent kinases (CDKs), Polo-like kinase 4 (PLK4), and others involved in tumor growth and proliferation. nih.gov
Anti-inflammatory: Through the modulation of inflammatory pathways.
Antiviral and Antibacterial: Showing efficacy against a range of pathogens. researchgate.net
Neuroprotective: With potential applications in treating conditions like Alzheimer's disease. mdpi.com Some derivatives have been synthesized and shown to bind to β-amyloid plaques, which are characteristic of Alzheimer's. mdpi.com
Antidiabetic: By inhibiting enzymes such as α-amylase. nih.gov
The significance of this scaffold is further underscored by the fact that several 1H-pyrazolo[3,4-b]pyridine derivatives have advanced into clinical trials for various diseases, with some gaining approval for therapeutic use. mdpi.com
Emerging Trends and Future Directions in Scaffold Exploration
The exploration of the 1H-pyrazolo[3,4-b]pyridine scaffold is continually evolving, with current research focusing on several key areas:
Development of Highly Selective Kinase Inhibitors: A major trend is the rational design of derivatives that can selectively target specific kinases, thereby minimizing off-target effects and improving the safety profile of potential drugs. nih.gov Structure-based drug design and computational modeling are increasingly being used to predict the binding of these compounds to their target proteins. nih.gov
Applications in Materials Science: Beyond biomedicine, the unique photophysical properties of some 1H-pyrazolo[3,4-b]pyridine derivatives are being investigated for their potential use in developing fluorescent probes and other advanced materials. mdpi.com
Green Synthesis and Novel Methodologies: There is a growing emphasis on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing the pyrazolo[3,4-b]pyridine core and its derivatives. researchgate.net This includes the use of multi-component reactions and novel catalytic systems.
Exploration as Privileged Building Blocks: The utility of functionalized 1H-pyrazolo[3,4-b]pyridines, such as this compound, as "privileged building blocks" in drug discovery is a significant trend. ethernet.edu.ettaylorfrancis.com These pre-validated fragments can be readily incorporated into larger molecules, accelerating the discovery of new drug candidates.
The future of research on this scaffold will likely involve a deeper integration of computational and experimental approaches to unlock new therapeutic applications and to design next-generation molecules with enhanced efficacy and specificity.
Detailed Research Findings
While specific research focusing solely on this compound is limited in publicly available literature, its role as a synthetic intermediate is crucial. The broader class of 1H-pyrazolo[3,4-b]pyridines has been extensively studied. The following tables summarize some of the key research findings for this important class of compounds.
Table 1: Investigational Status of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Research Phase | Number of Compounds | Description |
| Experimental | 7 | Compounds that have demonstrated biological activity in laboratory studies. mdpi.com |
| Investigational | 5 | Compounds that are currently in various phases of clinical trials for regulatory approval. mdpi.com |
| Approved | 2 | Compounds that have been approved for therapeutic use. mdpi.com |
Table 2: Selected Biological Activities of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | Inhibition of Cyclin-Dependent Kinases (CDKs) | google.com |
| Oncology | Inhibition of Polo-like kinase 4 (PLK4) | nih.gov |
| Infectious Diseases | Antibacterial and Antiviral activity | researchgate.netmdpi.com |
| Neurodegenerative Diseases | Binding to β-amyloid plaques (Alzheimer's) | mdpi.com |
| Metabolic Disorders | Inhibition of α-amylase (Antidiabetic) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,2,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZARHNKVZGLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine Derivatives
Strategies for Constructing the Pyrazolo[3,4-b]pyridine Core
The assembly of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary approaches: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) and the construction of a pyrazole ring on a pre-existing pyridine. nih.gov The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Ring Formation onto Pre-existing Pyrazole Systems
The most prevalent method for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a substituted 5-aminopyrazole. nih.gov This approach leverages the nucleophilic character of the 5-aminopyrazole to react with various biselectrophilic partners.
A classic and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. rsc.org This reaction, often carried out in acidic conditions, proceeds through a sequence of condensation and cyclization steps to form the fused pyridine ring. The mechanism is believed to involve an initial nucleophilic attack of the aminopyrazole on one of the carbonyl groups, followed by cyclization and dehydration. rsc.org
When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can lead to a mixture of regioisomers. rsc.org The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) reacts preferentially, leading to a specific regioisomer. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Ref. |
| 5-Aminopyrazole | Acetylacetone | Acetic Acid, reflux | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine | Good | rsc.org |
| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | Acetic Acid, reflux | 1-Phenyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | - | rsc.org |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | - | 6-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | - | rsc.org |
This table presents illustrative examples of condensation reactions.
To circumvent issues of regioselectivity and to increase molecular diversity in a single step, three-component reactions have been developed. nih.gov In this approach, the 1,3-biselectrophile is generated in situ from an aldehyde, a ketone (or another active methylene (B1212753) compound), and the 5-aminopyrazole. nih.gov This method often proceeds with high efficiency and regioselectivity, typically under acidic or basic catalysis, or even under solvent-free or ionic liquid conditions. nih.gov The reaction mechanism generally starts with the Knoevenagel condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated carbonyl intermediate, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization to yield the 1H-pyrazolo[3,4-b]pyridine. nih.govrsc.org
The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. rsc.org In this variant, a 3-aminopyrazole (B16455) is used in place of an aniline (B41778) and is reacted with a diethyl ethoxymethylenemalonate or a similar reagent. rsc.orgrsc.org The reaction typically involves an initial substitution, followed by a thermally induced cyclization. rsc.org This method is particularly useful for synthesizing 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are versatile intermediates for further functionalization. rsc.orgrsc.org For instance, treatment of the initially formed 4-hydroxypyrazolopyridine with phosphorus oxychloride can yield the corresponding 4-chloro derivative. rsc.org
Ring Formation onto Pre-existing Pyridine Systems
An alternative strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core is the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. nih.gov This approach is particularly useful when the desired substitution pattern on the pyridine ring is more easily accessible from pyridine starting materials. A common method involves the reaction of a hydrazine (B178648) with a 2-chloropyridine (B119429) derivative bearing an ortho-carbonyl group (such as an aldehyde, ketone, or ester) or a cyano group. nih.gov The hydrazine first displaces the chloro substituent, and the resulting hydrazinopyridine then undergoes intramolecular cyclization onto the adjacent carbonyl or cyano group to form the pyrazole ring. nih.gov
Regioselectivity and Stereochemical Control in Synthesis
Controlling regioselectivity is a critical aspect of 1H-pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical reagents. rsc.org As discussed in the context of condensation reactions with 1,3-dicarbonyls, the electronic properties of the substituents play a major role in directing the cyclization. rsc.orgrsc.org In three-component reactions, the regiochemical outcome is generally well-defined, with the C4 and C6 positions of the resulting pyrazolopyridine being determined by the structures of the aldehyde and the active methylene compound, respectively. nih.gov
Stereochemical control is primarily relevant when introducing chiral centers into the substituents of the pyrazolo[3,4-b]pyridine ring. For the synthesis of the achiral target molecule, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, stereochemical considerations for the core are not a factor. However, the principles of stereoselective synthesis would be paramount if chiral derivatives were being targeted.
Synthesis of this compound
A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a logical and feasible synthetic route involves a two-step process starting from a precursor bearing a functional group at the C5 position that can be readily converted to a methanamine. The most common precursors for this transformation are the corresponding C5-nitrile or C5-carboxylic acid ester.
A plausible pathway begins with the synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This intermediate can be prepared through established methods for constructing the pyrazolo[3,4-b]pyridine core, for example, by reacting a 5-aminopyrazole with a reactant that introduces a cyano group at the appropriate position. Subsequently, the nitrile group can be reduced to the desired primary amine.
A common and effective method for the reduction of a nitrile to a primary amine is through catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be employed for this transformation.
| Precursor | Reagent(s) | Product | Ref. (for general transformation) |
| 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | H₂, Raney Nickel | This compound | |
| 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | 1. LiAlH₄ 2. H₂O | This compound | |
| Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1. LiAlH₄ 2. H₂O | (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol |
This table outlines potential reduction routes to the target compound and related structures.
Addressing Regioisomeric Challenges in Asymmetric Syntheses
A significant hurdle in the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines is controlling regioselectivity. When non-symmetrical reagents are used, the formation of multiple regioisomers is possible. For instance, the reaction of 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound can yield two different products. nih.govmdpi.com The ratio of these isomers is dictated by the relative electrophilicity of the two carbonyl groups; a significant difference in reactivity can lead to regioselectivity greater than 80%, whereas similar electrophilicity results in a nearly 1:1 mixture. mdpi.com
To circumvent these issues, several strategies have been developed:
Three-Component Reactions: A powerful method involves the in situ generation of a symmetrical 1,3-bis-electrophile from an aldehyde and a ketone (or other carbonyl compound with an α-hydrogen). nih.gov This intermediate then reacts with a 5-aminopyrazole. This approach often proceeds with high yield and without significant regioselectivity problems, as the symmetrical nature of the key intermediate directs the cyclization towards a single product. nih.govmdpi.com
Use of Differentiated Electrophiles: Employing starting materials with highly differentiated electrophilic centers can direct the reaction pathway. For example, using 1,1,1-trifluoropentane-2,4-dione ensures that the more electrophilic carbonyl group (adjacent to the CF₃ group) reacts first, thereby controlling the final substitution pattern of the pyridine ring. mdpi.com
Chiral Catalysis: In the context of asymmetric synthesis, chiral-at-metal Rh(III) complexes have been successfully used. An efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed, affording pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and excellent enantioselectivities (85–99% ee). rsc.org This method demonstrates remarkable control over both regiochemistry and stereochemistry.
Catalytic Approaches for Enhanced Selectivity (e.g., Zirconium(IV) Chloride, L-proline)
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of 1H-pyrazolo[3,4-b]pyridine synthesis. Both Lewis acids and organocatalysts have been effectively employed.
Zirconium(IV) Chloride (ZrCl₄): This Lewis acid has proven to be a highly effective, green catalyst for the synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.com It facilitates the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. The advantages of ZrCl₄ include its low toxicity, low cost, stability in air and water, and ease of handling, making it a practical choice for large-scale synthesis. mdpi.com For example, the synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques was achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a catalytic amount of ZrCl₄. mdpi.com
L-proline: This naturally occurring amino acid is a versatile and environmentally benign organocatalyst used in various multicomponent reactions to form heterocyclic systems. nih.govrsc.orgmdpi.com In the context of pyrazolopyridine synthesis, L-proline often facilitates the initial condensation step. For instance, in a three-component reaction involving an aldehyde, a ketone, and a 5-aminopyrazole, L-proline catalyzes the Knoevenagel condensation between the aldehyde and ketone by forming a reactive enamine intermediate. nih.gov This is a key step in the formation of the α,β-unsaturated carbonyl compound that subsequently reacts with the aminopyrazole. nih.govwikipedia.org L-proline has also been shown to induce enantioselectivity in the synthesis of related fused heterocyclic systems like pyrazolo[3,4-b]quinoline derivatives. rsc.org
Table 1: Catalytic Approaches for 1H-Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Reaction Type / Starting Materials | Key Features / Selectivity |
|---|---|---|
| Zirconium(IV) Chloride (ZrCl₄) | Cyclization of 5-aminopyrazole with α,β-unsaturated ketones. | Green, low-cost, and efficient Lewis acid catalyst. Facilitates the formation of the pyrazolopyridine core. mdpi.com |
| L-proline | Three-component reaction of an aldehyde, a ketone, and a 5-aminopyrazole. | Organocatalyst that promotes the initial carbonyl condensation step. Can induce enantioselectivity in related systems. nih.govrsc.org |
| Palladium Catalysts (e.g., Pd(phen)₂(PF₆)₂) | Late-stage C-H activation for arylation at the C3 position. | Enables direct functionalization of the pre-formed scaffold with high regioselectivity for the C3 position. researchgate.net |
| Iron(III) Chloride (FeCl₃) | Reaction of 5-aminopyrazole-4-carbaldehyde with β-enaminoketones. | Simple, high-yielding protocol for producing substituted pyrazolo[3,4-b]pyridines. researchgate.net |
Functionalization and Derivatization Strategies of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the substitution pattern around the core. nih.govnih.gov Therefore, methods for the selective functionalization at various positions are crucial for developing new chemical entities.
Introduction of Aminomethyl Group at C5 Position (this compound Specific Relevance)
The introduction of an aminomethyl (-CH₂NH₂) group at the C5 position yields the target compound, this compound. While direct, single-step aminomethylation at C5 is not commonly reported, this functional group can be installed through multi-step sequences involving the introduction of a suitable precursor, most notably a cyano group. Analysis of substitution patterns reveals that while hydrogen is the most common substituent at C5, amide groups derived from a cyano precursor are also significantly present, indicating the viability of this approach. nih.gov The synthetic strategy would thus involve C5-cyanation followed by reduction.
Nucleophilic aromatic substitution (SNAr) is a plausible method for introducing a functional group at the C5 position, provided a suitable precursor bearing a good leaving group (e.g., a halogen) is available. The reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of the leaving group.
While direct SNAr with an aminomethyl anion is unfeasible, a more practical route involves a two-step process:
Cyanation: An SNAr reaction using a cyanide salt (e.g., NaCN or KCN) on a 5-halo-1H-pyrazolo[3,4-b]pyridine intermediate would yield the corresponding 5-carbonitrile derivative.
Reduction: The resulting nitrile can then be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other suitable hydride reagents.
This SNAr-based strategy is well-established for other positions on related heterocyclic systems, such as the synthesis of 6-amino derivatives from 6-chloro precursors, supporting its potential applicability to the C5 position. researchgate.net
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org
Direct Mannich-type aminomethylation at the C5 position of an unsubstituted 1H-pyrazolo[3,4-b]pyridine is challenging as the C5-H is not sufficiently acidic. However, the reaction can be feasible on activated substrates. For instance, a Mannich-type reaction has been reported as an alternative pathway for the synthesis of certain 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, demonstrating that the scaffold can participate in such transformations under specific conditions. researchgate.net A hypothetical pathway to this compound could involve a Mannich reaction on a C5-lithiated or other organometallic intermediate, which would then react with an electrophilic source of the -CH₂NR₂ group.
Modifications at Other Key Positions (N1, C3, C4, C6)
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is enhanced by the ability to introduce a wide array of substituents at other key positions, which modulates the physicochemical and biological properties of the molecule.
N1 Position: This position is readily functionalized, typically through alkylation or arylation reactions. Common substituents include methyl, various other alkyl groups, and phenyl groups. nih.gov The substituent at N1 can be critical for biological activity; for example, the N1-H is often an important hydrogen bond donor for kinase inhibition, and its methylation can lead to a complete loss of activity. nih.gov
C3 Position: The C3 position is frequently substituted with small groups like hydrogen or methyl. nih.gov More complex functionality can be introduced through various methods. Iodination at C3 provides a handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. researchgate.net Furthermore, late-stage C-H activation using palladium catalysts allows for the direct arylation of the C3 position. researchgate.net
C4 Position: Functionalization at C4 is often achieved during the ring synthesis. The Gould-Jacobs reaction, for instance, typically yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be converted to 4-chloro derivatives using reagents like POCl₃. nih.govmdpi.com These chloro-substituted compounds are valuable intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of various amines and other nucleophiles. imist.ma
C6 Position: Similar to the C4 position, the C6 position can be functionalized via nucleophilic aromatic substitution of a 6-halo precursor. The synthesis of 6-amino and 6-alkoxy derivatives from 6-chloro-1H-pyrazolo[3,4-b]pyridines is a common strategy. researchgate.net
Table 2: Functionalization Strategies for the 1H-Pyrazolo[3,4-b]pyridine Scaffold
| Position | Reaction Type | Reagents / Conditions | Resulting Group / Use |
|---|---|---|---|
| N1 | Alkylation / Arylation | Alkyl halide, base | Introduction of alkyl or aryl groups. nih.gov |
| C3 | Iodination | I₂, NaNO₂ | Provides 3-iodo intermediate for cross-coupling. researchgate.net |
| C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Introduction of aryl groups. researchgate.net |
| C3 | C-H Arylation | Aryl halide, Pd(phen)₂(PF₆)₂ | Direct introduction of aryl groups. researchgate.net |
| C4 | Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | Forms 4-hydroxy derivatives. mdpi.com |
| C4 | Chlorination | POCl₃ | Converts 4-hydroxy to 4-chloro for SNAr. nih.govmdpi.com |
| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols on halo-substituted precursor | Introduction of amino or alkoxy groups. researchgate.netimist.ma |
Substituent Diversity and Impact on Reactivity
The diversity of substituents on the 1H-pyrazolo[3,4-b]pyridine ring system is vast, with over 300,000 compounds reported, and this diversity significantly influences the molecule's reactivity and properties. mdpi.comresearchgate.netnih.gov Analysis of this extensive library shows that certain substitution patterns are more common. For example, at the N1 position, a methyl group is found in nearly a third of the compounds, followed by other alkyl groups and phenyl groups. researchgate.net
The nature and position of substituents have a profound impact on the reactivity of the heterocyclic core. In syntheses starting from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl (CF₃) group dictates the orientation of the ring closure, leading to the CF₃ group at the C4 position of the final product. mdpi.comnih.gov
Furthermore, substituents on the pyrazole ring influence subsequent reactions. The presence of a 1-benzyl group, for example, allows for specific reactions on the heterocyclic core, while also being susceptible to reactions on the benzyl (B1604629) group itself, such as nitration at the para-position. rsc.org
| Position | Common Substituent | Approximate Prevalence |
|---|---|---|
| N1 | Methyl | ~33% |
| N1 | Other Alkyl | ~23% |
| N1 | Unsubstituted (H) | ~20% |
| N1 | Phenyl | ~15% |
| C3 | Methyl | ~37% (in 5-monosubstituted) |
| C3 | Hydrogen | ~35% (in 5-monosubstituted) |
Oxidation Reactions (e.g., N-Oxidation)
Oxidation reactions are a key tool for functionalizing the 1H-pyrazolo[3,4-b]pyridine scaffold. A notable example is N-oxidation, which targets the nitrogen atom of the pyridine ring. The oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with an oxidizing agent results in the formation of the corresponding 7-oxide (N-oxide). rsc.org This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. rsc.orgscripps.edu
Another form of oxidation observed in the synthesis of these compounds is the dehydrogenation or aromatization of a partially saturated ring. In many multi-component syntheses, a 4,7-dihydropyrazolo[3,4-b]pyridine is formed as an intermediate. researchgate.net This intermediate can then be oxidized to the fully aromatic pyrazolo[3,4-b]pyridine. mdpi.com This spontaneous oxidation is often presumed to occur via atmospheric oxygen, although various chemical oxidizing agents can also be employed to facilitate this transformation. mdpi.comresearchgate.net
Halogenation and Cross-Coupling Reactions (e.g., Suzuki Coupling)
Halogenation provides essential handles for further diversification of the 1H-pyrazolo[3,4-b]pyridine core through cross-coupling reactions.
Halogenation: Direct halogenation of the scaffold has been demonstrated. For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs selectively at the C3-position of the heterocyclic system. rsc.org It is also possible to introduce a halogen at other positions. The Gould-Jacobs reaction, for example, often yields a 4-hydroxy derivative which can be treated with reagents like phosphorus oxychloride (POCl₃) to produce a 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.comresearchgate.net Furthermore, 3-amino-1H-pyrazolo[3,4-b]pyridines can be converted to 3-iodo derivatives through iododediazoniation reactions. researchgate.net A cascade reaction starting from 5-aminopyrazoles and alkynyl aldehydes can be controlled to produce either non-halogenated or halogen-functionalized (iodo or bromo) pyrazolo[3,4-b]pyridines by the choice of reagent (silver, iodine, or NBS). nih.gov
Cross-Coupling Reactions: The halogenated derivatives are versatile intermediates for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. wikipedia.org For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines readily undergo Suzuki coupling with various boronic acids. researchgate.net This reaction is a powerful tool for creating libraries of substituted compounds. nih.govrsc.org Besides Suzuki, other coupling reactions like Heck, Stille, and Sonogashira have also been successfully applied to these iodo-derivatives, allowing for the introduction of alkenyl, stannyl, and alkynyl groups, respectively. researchgate.netnih.gov The Buchwald-Hartwig amination is another important cross-coupling reaction used to form C-N bonds, for example, by coupling a halo-pyrazolopyridine with an amine. nih.govrsc.org
| Starting Material | Reaction Type | Coupling Partner | Resulting Bond | Reference |
|---|---|---|---|---|
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Suzuki | Ar-B(OH)₂ | C-C (Aryl) | researchgate.net |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Heck | Alkene | C-C (Alkenyl) | researchgate.net |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Sonogashira | Alkyne | C-C (Alkynyl) | researchgate.netnih.gov |
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Buchwald-Hartwig | R-NH₂ | C-N | rsc.org |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Nucleophilic Aromatic Substitution | Anilines | C-N | researchgate.net |
Reductive and Hydrolytic Transformations
Reductive and hydrolytic reactions are used to modify functional groups attached to the pyrazolopyridine core.
Reductive Transformations: The reduction of specific functional groups provides a route to further derivatization. For instance, nitro groups attached to the pyrazole ring system can be efficiently reduced to amino groups using methods like iron-catalyzed reduction with hydrazine hydrate. rsc.org Reductive amination is another key transformation used in building side chains or in the synthesis of related saturated heterocyclic systems. acs.org
Hydrolytic Transformations: Hydrolysis is a common reaction for converting esters or nitriles on the pyrazolopyridine scaffold into carboxylic acids. For example, ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids in high yield. researchgate.net This transformation is important as the carboxylic acid group can serve as a handle for further modifications, such as amide bond formation. acs.org
Combinatorial Library Synthesis for Diversification
The 1H-pyrazolo[3,4-b]pyridine scaffold is a popular choice for the construction of combinatorial libraries, largely due to the availability of multiple reaction handles and the development of efficient synthetic methods. The existence of over 300,000 derivatives is a testament to the power of these diversification strategies. mdpi.comresearchgate.net
Multi-component reactions (MCRs) are a cornerstone of this approach, allowing for the rapid assembly of complex and diverse pyrazolopyridine structures from simple starting materials in a single pot. researchgate.netresearchgate.net For example, a one-pot synthesis using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine can quickly generate a variety of substituted 1H-pyrazolo[3,4-b]pyridines. researchgate.net
Furthermore, the strategic use of orthogonal protecting groups and sequential cross-coupling reactions on a halogenated scaffold allows for the systematic and controlled introduction of diversity. A common strategy involves preparing a di-halogenated pyrazolopyridine and then performing selective, sequential cross-coupling reactions at each position to build a library of analogs. nih.govrsc.org This approach, combined with the functionalization of different positions around the ring (N1, C3, C4, C5, C6), provides a powerful platform for generating large and diverse chemical libraries for various applications. mdpi.comnih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Systematic SAR Studies of 1H-Pyrazolo[3,4-b]pyridine Derivatives.mdpi.comtandfonline.comnih.govnih.gov
Systematic Structure-Activity Relationship (SAR) studies on derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been instrumental in identifying key structural features that govern their biological activity. tandfonline.comnih.gov These studies typically involve the synthesis of a library of analogues where substituents at various positions (N1, C3, C4, C5, and C6) are systematically modified to probe their effect on potency and selectivity. mdpi.com For instance, research into inhibitors for TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK) has generated extensive SAR data, leading to the optimization of lead compounds with nanomolar efficacy. tandfonline.comnih.gov
Correlation of Substituent Effects with Biological Potency and Selectivity.mdpi.comtandfonline.comnih.govnih.gov
The potency and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives are intricately linked to the nature and position of their substituents. Modifications can dramatically alter the compound's interaction with its target protein, influencing its therapeutic potential.
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is often controlled by electronic features rather than purely steric factors. researchgate.net Molecular modeling studies have shown that electronic similarities between these derivatives and known active compounds, with respect to Molecular Electrostatic Potentials (MEPs), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) eigenvalues, and molecular dipole moments, are critical for activity. researchgate.net For example, in the design of antimalarial isosteres of mefloquine, derivatives that shared similar electronic parameters with the parent drug showed the necessary requirements for biological interaction, whereas those with different electronic properties did not. researchgate.net
Furthermore, SAR studies on derivatives targeting human peroxisome proliferator-activated receptor alpha (hPPARα) have indicated that the steric bulk of substituents on the 1H-pyrazolo[3,4-b]pyridine ring is a critical factor for agonistic activity. nih.gov This highlights that a delicate balance of both electronic and steric properties is essential for optimizing biological potency.
The position of functional groups on the 1H-pyrazolo[3,4-b]pyridine scaffold is crucial. While the C5 position is often substituted with a hydrogen atom in many synthetic schemes, the introduction of other functional groups at this site can be significant. mdpi.com For instance, in the development of mGluR5 positive allosteric modulators (PAMs), replacing or omitting a nitrile group at the C5 position did not offer any advantage, suggesting the importance of a specific substituent at this location for that particular target. nih.gov The C5-nitrile is a common synthetic precursor which can be converted to an aminomethyl group (methanamine), indicating the potential utility of such a basic functional group at this position for forming specific interactions within a receptor's binding pocket. The presence of amide groups, which are structurally related to the aminomethyl group, is also notably high at the C5 position in many reported derivatives. mdpi.com
Role of the 1H-Pyrazolo[3,4-b]pyridine Core in Ligand-Target Interactions.researchgate.nettandfonline.comnih.govnih.gov
The 1H-pyrazolo[3,4-b]pyridine core itself is not merely a passive scaffold but plays an active role in establishing crucial interactions with target proteins. Its unique arrangement of nitrogen atoms and aromatic rings allows it to function as a versatile hydrogen bond donor and acceptor, as well as participate in π-π stacking interactions. rsc.org
For example, in cyclin-dependent kinase 2 (CDK2), the core of a 1H-pyrazolo[3,4-b]pyridine inhibitor was found to occupy the ATP purine (B94841) binding site, forming critical hydrogen bonds with the protein backbone at Leu83. researchwithrutgers.com Similarly, in the design of Tropomyosin receptor kinase (TRK) inhibitors, the pyrazole (B372694) portion of the scaffold is considered an ideal hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking with phenylalanine residues (e.g., Phe589) in the kinase domain. rsc.org In mGluR5 PAMs, the pyrazole -NH- group was suggested to participate in a hydrogen-bond interaction, and the N7 nitrogen of the pyridine ring was also found to be important for binding pocket engagement. nih.gov These interactions anchor the ligand in the binding site, providing a stable platform for its substituents to make further specific contacts, thereby enhancing potency and selectivity.
| Compound | Modification | TBK1 IC₅₀ (nM) | Key Observation |
|---|---|---|---|
| 15a | Indole (B1671886) at R¹ | 83.0% inhibition @ 10 µM | Hit compound. |
| 15c | Aniline (B41778) (opened indole ring) at R¹ | Slightly improved activity | Increased basicity may interact with Asp157. |
| 15d | Benzimidazole at R¹ | Increased activity | Stronger basicity enhances interaction. |
| 15f | Isoquinoline at R¹ | Increased activity | Stronger basicity enhances interaction. |
| 15i | Modification at R² | 8.5 | Optimization of the R² position improves potency. |
| 15t | Further modification at R² | 0.8 | Significant potency gain from R² modification. |
| 15y | Optimized R¹ and R² | 0.2 | Stood out as a potent and selective inhibitor. tandfonline.comtandfonline.com |
Structure-Based Ligand Design and Optimization.researchgate.netnih.govnih.govnih.gov
The availability of crystal structures for target proteins has enabled the use of structure-based design strategies to optimize 1H-pyrazolo[3,4-b]pyridine derivatives, transforming them from initial hits into highly potent and selective clinical candidates.
Rational Design Approaches Guided by Target Structures.researchgate.netnih.govnih.govnih.gov
Rational drug design, often aided by computational tools (Computer-Aided Drug Design or CADD), has been a cornerstone in the development of 1H-pyrazolo[3,4-b]pyridine-based inhibitors. rsc.orgtandfonline.com By analyzing the binding mode of a lead compound within the target's active site, researchers can identify opportunities for structural modifications that enhance binding affinity and selectivity. tandfonline.comnih.gov
For instance, the design of potent TBK1 inhibitors began by analyzing the binding mode of a known compound, URMC-099. tandfonline.com This led to the use of a bioisostere strategy to replace a core element with the 1H-pyrazolo[3,4-b]pyridine scaffold. tandfonline.com Subsequent molecular docking studies guided the structural modifications at two key sites (R¹ and R²) to improve interactions with important amino acid residues like Asp157, ultimately leading to a compound with picomolar inhibitory activity. nih.govtandfonline.com Similarly, in the pursuit of inhibitors for the ALK-L1196M mutant, molecular docking studies revealed that a novel 1H-pyrazolo[3,4-b]pyridine derivative could engage in favorable hydrogen bonding with K1150 and E1210 in the kinase domain, an interaction not seen with the existing drug crizotinib (B193316). nih.govnih.gov This rational, structure-guided approach provides a powerful paradigm for overcoming drug resistance and improving therapeutic efficacy. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| ALK-L1196M | M1196, K1150, E1210 | Favorable interaction, Hydrogen bonding | Overcomes crizotinib resistance by forming novel, favorable interactions. nih.gov |
| TRKA | Phe589 | π–π stacking | The pyridine portion of the scaffold interacts with the phenylalanine residue. rsc.org |
| CDK2 | Leu83 | Hydrogen bonding | The core scaffold forms important H-bonds with the protein backbone in the ATP binding site. researchwithrutgers.com |
| TBK1 | Asp157 | Salt bridge/H-bond | Increasing basicity of the ligand to interact with this acidic residue enhanced potency. nih.gov |
Fragment-Based Design and Druglikeness Evaluation
Fragment-based drug design (FBDD) is a strategic approach in medicinal chemistry that begins by identifying small, low-complexity chemical fragments that bind weakly to a biological target. rsc.orgijddd.com These initial "hits" are then optimized and grown or linked together within the target's binding site to produce a more potent lead compound. youtube.com This method allows for an efficient exploration of chemical space and can lead to leads with superior ligand efficiency and physicochemical properties.
In the development of inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, fragment-based strategies have been instrumental. For instance, in the pursuit of novel TANK-binding kinase 1 (TBK1) inhibitors, researchers employed a fragment splicing strategy. nih.gov An initial hit compound was identified, and subsequent optimization involved replacing specific structural motifs with various fragments to improve activity. One approach involved replacing an indole ring at the R₂ position with small alkylamino fragments of varying carbon lengths (1-3 carbons). nih.gov While this initial series of fragment-based substitutions did not yield significant inhibitory activity, a subsequent round of optimization, which involved opening the indole ring to an aniline fragment, slightly improved the compound's potency. nih.gov This iterative process of introducing and modifying fragments is central to FBDD, gradually building an understanding of the structure-activity relationships (SAR) that govern binding.
The table below illustrates the initial fragment-based design approach for TBK1 inhibitors, where different fragments were introduced at the R₂ position of the pyrazolopyridine core.
Table 1: Fragment-Based Modification of the 1H-Pyrazolo[3,4-b]pyridine Scaffold for TBK1 Inhibition
| Compound Series | R₂ Fragment Description | Design Strategy | Observed Activity (TBK1) | Source |
|---|---|---|---|---|
| 12a-12i | 1-3 carbon-length alkylamino fragments | Fragment splicing to introduce side chain of known inhibitor BX795. | No significant inhibitory activity. | nih.gov |
| 15c | Aniline (from opened indole ring) | Modification of an initial hit to increase basicity and interaction with Asp157. | Slight improvement in activity over indole-containing precursor. | nih.gov |
A critical component of the design process is the concurrent evaluation of "druglikeness." This assessment uses computational methods to predict the pharmacokinetic properties of a compound, ensuring it is suitable for further development. Physicochemical properties are often evaluated against established guidelines like Lipinski's Rule of Five. ijddd.com Studies on 1H-pyrazolo[3,4-b]pyridine derivatives often utilize tools like SwissADME to investigate these properties. researchgate.net The goal is to optimize potency while maintaining a favorable profile for absorption, distribution, metabolism, and excretion (ADME).
Table 2: Key Parameters for Druglikeness Evaluation
| Parameter | General Guideline (e.g., Lipinski's Rule of Five) | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Influences size and diffusion across membranes. |
| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures lipophilicity, affecting solubility and permeability. |
| H-bond Donors | ≤ 5 | Impacts solubility and binding interactions. |
| H-bond Acceptors | ≤ 10 | Impacts solubility and binding interactions. |
Scaffold-Hopping Strategies for Improved Profiles
Scaffold hopping is a powerful medicinal chemistry tactic used to discover novel active compounds by replacing the central core structure (scaffold) of a known ligand with a chemically different one, while preserving the essential pharmacophoric features required for biological activity. nih.govresearchgate.net This strategy is frequently employed to overcome issues with a lead compound, such as poor metabolic stability, toxicity, or limited intellectual property space, or to improve potency and selectivity. nih.govniper.gov.in
The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized as a replacement scaffold to enhance inhibitor profiles. A notable example comes from the development of Cyclin-Dependent Kinase (CDK) inhibitors. nih.gov Starting with a known inhibitor, CAN508, which has a different core structure, a scaffold-hopping strategy was employed. nih.gov Replacing the original scaffold with the 1H-pyrazolo[3,4-b]pyridine core led to a significant and beneficial alteration in the inhibitor's selectivity profile. nih.gov
Specifically, the resulting compound 31 demonstrated excellent inhibitory activity against both CDK2 and CDK9. nih.gov Further modification of this new scaffold yielded compound 32 , which exhibited remarkable selectivity for CDK2, showing a 265-fold preference over CDK9. nih.gov This demonstrates how exchanging a core molecular framework for the 1H-pyrazolo[3,4-b]pyridine ring system can fine-tune the pharmacological properties of a drug candidate, in this case dramatically improving its selectivity for a specific kinase isoform. nih.gov Such improvements are crucial for reducing potential off-target effects.
Table 3: Scaffold Hopping from CAN508 to a 1H-Pyrazolo[3,4-b]pyridine Core for CDK Inhibition
| Compound | Core Scaffold | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | Selectivity Profile | Source |
|---|---|---|---|---|---|
| CAN508 | Original (non-pyrazolopyridine) | - | - | Starting point for scaffold hop. | nih.gov |
| 31 | 1H-Pyrazolo[3,4-b]pyridine | 0.36 | 1.8 | Potent dual inhibitor of CDK2/CDK9. | nih.gov |
| 32 | 1H-Pyrazolo[3,4-b]pyridine | - | - | Extraordinary selectivity (265-fold) for CDK2 over CDK9. | nih.gov |
This strategy is part of a broader effort in lead optimization where extensive scaffold-hopping exercises are undertaken to identify compounds with improved solubility and metabolic stability. dundee.ac.uk By systematically replacing a core scaffold, medicinal chemists can navigate away from metabolic liabilities often associated with certain aromatic systems, aiming for more robust and developable drug candidates. nih.gov
Molecular Mechanisms and Biological Target Modulation Preclinical in Vitro Focus
Kinase Inhibition as a Primary Mode of Action
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with the ATP-binding pocket of numerous kinases. This interaction can lead to the potent and often selective inhibition of their catalytic activity. The subsequent disruption of signaling pathways governed by these kinases forms the basis of the therapeutic interest in this class of compounds. The following sections will explore the specific kinase targets that are modulated by 1H-pyrazolo[3,4-b]pyridine derivatives.
Leucine-Zipper and Sterile-α Motif Kinase (ZAK) is a member of the MAP3K family and has been implicated in cellular stress responses. A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides, which are structurally related to 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, have been designed as highly selective ZAK inhibitors. One of the most promising compounds from this series demonstrated potent inhibition of ZAK's kinase activity, with an IC50 value of 3.3 nM. researchgate.net This inhibition was shown to suppress the activation of downstream signaling pathways both in vitro and in vivo. researchgate.net Notably, this compound exhibited significant selectivity for ZAK when tested against a large panel of other kinases. researchgate.net
Interactive Data Table: ZAK Inhibition by a 1H-pyrazolo[3,4-b]pyridine Derivative
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile |
| 3h | ZAK | 3.3 | High selectivity over 403 non-mutated kinases |
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. While there is substantial interest in developing PLK4 inhibitors for cancer therapy, current research has primarily focused on other heterocyclic scaffolds, such as 1H-pyrazolo[3,4-d]pyrimidines. nih.gov At present, there is a lack of published preclinical data directly linking this compound or its close derivatives to the inhibition of PLK4.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of resistance to first-generation ALK inhibitors, often through secondary mutations like the L1196M "gatekeeper" mutation, has prompted the search for new inhibitory scaffolds.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of both wild-type ALK and the crizotinib-resistant ALK-L1196M mutant. One notable derivative, 10g , displayed exceptional enzymatic activity with an IC50 of less than 0.5 nM against both ALK-wt and ALK-L1196M. nih.gov This potent inhibition of the mutated kinase is a significant finding, as it addresses a key mechanism of acquired drug resistance. nih.gov
Interactive Data Table: ALK Inhibition by a 1H-pyrazolo[3,4-b]pyridine Derivative
| Compound ID | Target Kinase | IC50 (nM) |
| 10g | ALK-wt | <0.5 |
| 10g | ALK-L1196M | <0.5 |
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of CDKs.
One such derivative, SQ-67563 , was identified as a potent and selective inhibitor of CDK1/CDK2 in vitro. nih.govnih.gov Further structure-activity relationship studies led to the discovery of even more potent analogues. Another derivative, CAN508 , and its subsequent modifications have demonstrated excellent inhibitory activity against CDK2 and CDK9. frontiersin.orgresearchgate.net Specifically, compound 31 from a scaffold-hopping strategy based on CAN508 showed IC50 values of 0.36 µM and 1.8 µM for CDK2 and CDK9, respectively. researchgate.net
Interactive Data Table: CDK Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| SQ-67563 | CDK1/CDK2 | Potent inhibitor |
| Compound 31 | CDK2 | 360 |
| Compound 31 | CDK9 | 1800 |
Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. A series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. One of the most potent compounds in this series exhibited an IC50 value of 0.001 µM. koreascience.kr Further optimization led to the development of 6-heteroaryl-pyrazolo[3,4-b]pyridines with even greater potency, with one compound showing an IC50 value of 0.0008 µM for GSK-3. koreascience.kr These findings highlight the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in targeting this key regulatory kinase.
Interactive Data Table: GSK-3 Inhibition by 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Most Potent Compound IC50 (µM) |
| 6-aryl-pyrazolo[3,4-b]pyridines | 0.001 |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | 0.0008 |
Mechanistic Insights into Kinase Binding and Selectivity
The binding mechanisms of 1H-pyrazolo[3,4-b]pyridine derivatives have been elucidated through structural and computational studies, providing a basis for their observed potency and selectivity.
The interaction of these inhibitors with the kinase active site is crucial for their activity. The pyrazole (B372694) and pyridine (B92270) rings form a bicyclic system that can engage in key hydrogen bonding and hydrophobic interactions.
In FGFR1: The N(1)-H of the pyrazolopyridine moiety is critical for activity, suggesting it participates in essential hydrogen-bonding interactions within the FGFR1 kinase domain. nih.gov N-methylation of this position leads to a complete loss of enzymatic activity. nih.gov
In CDK2: The solid-state structure of compound SQ-67563 bound to CDK2 shows that the inhibitor occupies the ATP purine (B94841) binding site. semanticscholar.org A key interaction involves the formation of hydrogen bonds with the backbone of Leu83 on the protein. semanticscholar.org
In TBK1: The pyrazole nitrogen atom is thought to enhance the anchoring effect between the pyrazole NH and the hinge region residue Glu87. researchgate.net Furthermore, Asp157 has been identified as another important amino acid for TBK1-dependent activity. researchgate.net
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to exhibit different kinase inhibitor binding modes.
Type-I Inhibition: Many inhibitors based on this scaffold act as ATP-competitive inhibitors, binding to the active conformation of the kinase. The inhibition of CDK2 by SQ-67563 , which binds to the ATP purine binding site, is characteristic of a Type-I mechanism. semanticscholar.org
Type-II Inhibition: In contrast, structure-based design has led to the development of potent and selective Type-II inhibitors of PLK4 that feature the 1H-pyrazolo[3,4-b]pyridine core. epa.gov Type-II inhibitors bind to the inactive (DFG-out) conformation of the kinase, often accessing an adjacent hydrophobic pocket, which can confer greater selectivity compared to Type-I inhibitors that target the highly conserved ATP-binding site.
Modulation of Other Enzyme Classes
The utility of the 1H-pyrazolo[3,4-b]pyridine scaffold is not limited to kinase inhibition. Structure-based design has identified potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. researchgate.net NAMPT is a key enzyme in the NAD+ salvage pathway. A representative amide derivative, compound 26 , exhibited nanomolar antiproliferation activities in in vitro cell culture experiments. researchgate.net Crystal structures confirmed that this compound binds to the NAMPT active site. researchgate.net
Phosphodiesterase (PDE) Inhibition (e.g., PDE1, PDE4)
Currently, there is a lack of specific preclinical data directly investigating the inhibitory activity of this compound or its close analogues on phosphodiesterase enzymes, including PDE1 and PDE4. Further research is required to determine if this chemical scaffold possesses activity against this class of enzymes.
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)
The potential for 1H-pyrazolo[3,4-b]pyridine derivatives to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been an area of interest in the development of antiviral agents. However, specific inhibitory data for this compound against reverse transcriptase is not prominently available in the current body of scientific literature.
GyrB Inhibition
While some heterocyclic compounds are known to target bacterial DNA gyrase, specifically the GyrB subunit, there is no direct evidence in the reviewed literature to suggest that this compound or its immediate derivatives have been evaluated for or exhibit significant GyrB inhibitory activity.
Receptor Antagonism and Agonism
The interaction of 1H-pyrazolo[3,4-b]pyridine derivatives with various receptors is a key area of pharmacological research.
Adenosine (B11128) Receptor Antagonism (A1, A2A)
The adenosine receptors, particularly the A1 and A2A subtypes, are important targets for a range of therapeutic areas. At present, specific data on the antagonistic or agonistic activity of this compound at these receptors is not available in published studies.
Broader Biological Activities and Mechanistic Considerations (Preclinical In Vitro)
While specific data for the aforementioned targets is limited for the precise compound , the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives has shown a range of other biological activities in preclinical in vitro studies. These activities provide a context for the potential, yet unconfirmed, mechanisms of this compound. These compounds have been noted for their general antimicrobial and kinase inhibitory properties.
Antiprotozoal Activity (e.g., Trypanosoma cruzi, Leishmania amazonensis)
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant potential as agents against protozoan parasites responsible for neglected tropical diseases.
In the context of Chagas disease, a study detailed the synthesis and evaluation of eleven new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives against Trypanosoma cruzi, the causative agent. nih.gov Two compounds, one featuring a carbohydrazide (B1668358) moiety and another with a 2,3-dihydro-1,3,4-oxadiazole (B8461923) moiety, displayed promising in vitro activity against the intracellular amastigote forms of the parasite. nih.gov The research highlighted that substitutions at the C-2 position of the phenyl group attached to these moieties are crucial for trypanocidal activity. nih.gov
Similarly, research into leishmaniasis has identified 1H-pyrazolo[3,4-b]pyridine derivatives as promising antileishmanial agents. A study focused on conjugates of 1H-pyrazolo[3,4-b]pyridine with phosphoramidates, which were tested against Leishmania amazonensis promastigotes in vitro. scispace.com Several of these synthesized compounds exhibited significant antileishmanial activity. scispace.comresearchgate.net Two compounds, in particular, emerged as the most active, with IC50 values of 6.44 ± 1.49 µM and 12.25 ± 0.68 µM. scispace.com
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridines | Trypanosoma cruzi (amastigotes) | Two derivatives showed promising in vitro activity. The 2,3-dihydro-1,3,4-oxadiazole derivative showed more favorable structural requirements for in vivo activity. | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine phosphoramidates | Leishmania amazonensis (promastigotes) | Two compounds showed the highest activity with IC50 values of 6.44 µM and 12.25 µM. | scispace.com |
Antimicrobial and Antiviral Properties (e.g., Herpes simplex virus type 1)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising template for the development of new antiviral agents. Research has focused on its efficacy against Herpes Simplex Virus Type 1 (HSV-1), a virus for which drug-resistant strains are an increasing concern.
Studies on a series of N-heterocyclic pyrazolopyridine derivatives named ARA-04, ARA-05, and AM-57 have elucidated their mechanisms against HSV-1 replication in vitro. These compounds inhibit the viral replicative cycle through novel mechanisms of action. Time-of-addition experiments and specific inhibition assays revealed that ARA-04 and ARA-05 primarily interfere with the viral adsorption process. In contrast, the AM-57 derivative was found to disrupt virus replication during the initial (α) and late (γ) phases of the cycle.
| Compound | Proposed Mechanism of Action |
|---|---|
| ARA-04 | Affects viral adsorption. Interacts with proteins involved in the adsorption process. |
| ARA-05 | Affects viral adsorption. Interacts with proteins involved in the adsorption process. |
| AM-57 | Interferes with virus replication during α- and γ-phases; decreases ICP27 content. |
These findings suggest that the 1H-pyrazolo[3,4-b]pyridine framework is a valuable starting point for designing broad-spectrum antiviral drugs with unique mechanisms that could potentially overcome existing resistance issues.
Anti-inflammatory Pathways
The 1H-pyrazolo[3,4-b]pyridine structure has been investigated for its anti-inflammatory potential. nih.gov A key molecular target identified for this class of compounds is the TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune system that regulates the production of type I interferons (IFNs) and other pro-inflammatory signals. tandfonline.com
By inhibiting TBK1, these derivatives can block the downstream signaling cascades that lead to inflammation. A study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with one optimized compound exhibiting an IC50 value of 0.2 nM. This compound effectively suppressed the mRNA expression of genes downstream of TBK1 in stimulated immune cells (THP-1 and RAW264.7), confirming its ability to modulate this anti-inflammatory pathway at the cellular level. tandfonline.com
Anti-proliferative and Apoptosis Induction Mechanisms
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents. nih.gov Derivatives have been shown to exert potent anti-proliferative effects and induce apoptosis in various cancer cell lines through the inhibition of key cellular proteins. nih.gov
One of the primary mechanisms is the inhibition of cyclin-dependent kinases (CDKs). A specific derivative, identified as compound 3 (SQ-67563), was found to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov By targeting these essential cell cycle regulators, the compound acts as a cytotoxic agent, leading to the induction of apoptosis. nih.govresearchwithrutgers.com Another target family for this scaffold is the Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors, with one compound showing significant in vivo antitumor activity in a xenograft model. nih.gov
A direct consequence of inhibiting key cell cycle proteins like CDKs is the arrest of cell cycle progression. The 1H-pyrazolo[3,4-b]pyridine derivative SQ-67563 was shown to block the cell cycle, which is a precursor to its apoptotic effects. nih.govresearchwithrutgers.com Further studies on other derivatives have provided more specific details. For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M transition in MCF-7 breast cancer cells.
The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives extends to inhibiting the metastatic cascade. Certain derivatives have demonstrated anti-angiogenic properties by blocking the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVEC). This indicates an ability to interfere with the formation of new blood vessels that tumors need to grow. While direct in vitro colony formation assays for this specific scaffold are not widely reported in the reviewed literature, the significant antitumor activity observed in in vivo xenograft models with FGFR inhibitors from this class strongly suggests an inhibitory effect on cancer cell proliferation and colony establishment in a physiological setting. nih.gov
Wnt Pathway Signaling Antagonism
The Wnt signaling pathway is a critical pathway in both embryonic development and carcinogenesis, making it an attractive target for cancer therapy. Despite the broad investigation of the 1H-pyrazolo[3,4-b]pyridine scaffold against various biological targets, a review of the available scientific literature did not yield specific studies demonstrating its role as an antagonist of the Wnt pathway. This remains an area for potential future investigation.
Neuroprotective and Anti-Alzheimer's Mechanisms (e.g., Amyloid Plaque Binding)
The accumulation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease (AD). researchgate.net Consequently, the development of small molecules that can bind to and modulate the effects of these plaques is a key therapeutic strategy. Research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential in this area.
In one key study, a series of novel 1H-pyrazolo[3,4-b]pyridines were synthesized and their ability to bind to amyloid plaques in post-mortem human AD brain tissue was evaluated using fluorescence confocal microscopy. nih.govmdpi.com The results demonstrated that derivatives with specific substitutions, such as a dimethylamino-phenyl group and a pyrene (B120774) group, exhibited high and selective binding to both diffuse and dense-core amyloid plaques. nih.govmdpi.com This suggests that the 1H-pyrazolo[3,4-b]pyridine core can serve as a suitable scaffold for developing amyloid plaque imaging agents. nih.govmdpi.com The planar and conjugated nature of the pyrazolopyridine system is thought to contribute to this binding affinity. nih.gov
The following table summarizes the qualitative findings from the fluorescence microscopy study on representative 1H-pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | Substitution Pattern | Amyloid Plaque Binding (Qualitative) | Reference |
| 5a | 4-(N,N-dimethylamino)-phenyl at C4 | High and selective binding to amyloid plaques | nih.govmdpi.com |
| 5c | 1-pyrenyl at C4 | High and selective binding to amyloid plaques | nih.govmdpi.com |
Beyond direct plaque binding, other neuroprotective mechanisms have been explored for this class of compounds. For instance, certain 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3 (GSK-3), a kinase implicated in the hyperphosphorylation of tau protein, another hallmark of AD. mdpi.com
Drug-Like Properties Assessment (Preclinical In Vitro)
For a compound to be a viable CNS drug candidate, it must possess suitable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Preclinical in vitro assays are crucial for assessing these characteristics early in the drug discovery process.
While a comprehensive ADME profile for this compound is not publicly available, data from closely related pyrazolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic heterocyclic core, provide a valuable reference for the expected drug-like properties of this compound class. nih.govmdpi.comresearchgate.net A study on a series of pyrazolo[3,4-d]pyrimidine derivatives evaluated several key in vitro ADME parameters. nih.govmdpi.comresearchgate.net
These assessments typically include:
Aqueous Solubility: The ability of the compound to dissolve in aqueous media, which influences its absorption.
Membrane Permeability: The capacity of the compound to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier (BBB). This is often assessed using Parallel Artificial Membrane Permeability Assays (PAMPA).
Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes, typically evaluated using human liver microsomes (HLMs).
Cytochrome P450 (CYP) Inhibition: The potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
The following table presents a summary of the in vitro ADME properties for a representative set of pyrazolo[3,4-d]pyrimidine derivatives, which can be considered indicative for the 1H-pyrazolo[3,4-b]pyridine class. nih.govmdpi.comresearchgate.net
| Compound | LogS (Aqueous Solubility) | PAMPA-BBB (Pe, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min) |
| 1 | -4.5 | 12.5 | 85 |
| 2 | -5.2 | 15.1 | 78 |
| 3 | -4.8 | 14.2 | 92 |
| 4 | -5.5 | 16.8 | 65 |
| 5 | -4.9 | 13.7 | 95 |
The data for the pyrazolo[3,4-d]pyrimidine series suggest that while aqueous solubility can be a challenge for this class of compounds, they generally exhibit good to excellent passive permeability across the BBB. nih.govmdpi.comresearchgate.net Metabolic stability can be variable and is dependent on the specific substitutions on the heterocyclic core. nih.govmdpi.comresearchgate.net
Furthermore, fragmented data from studies on 1H-pyrazolo[3,4-b]pyridine derivatives with different therapeutic aims also provide clues. For instance, a study on a 1H-pyrazolo[3,4-b]pyridine derivative as a positive allosteric modulator of mGluR5 reported a brain-to-plasma ratio of 0.5, indicating a degree of BBB penetration. researchgate.netnih.gov Another study on a pyrazolo[3,4-b]pyridine derivative as a TRK inhibitor showed good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9. nih.gov
Collectively, these preclinical in vitro findings suggest that the 1H-pyrazolo[3,4-b]pyridine scaffold holds promise for the development of neuroprotective agents targeting Alzheimer's disease, with evidence of amyloid plaque binding and a potentially favorable, albeit improvable, drug-like profile.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, offering a detailed understanding of their stability, reactivity, and spectroscopic characteristics.
For pyrazolo[3,4-b]pyridines that are not substituted on the nitrogen atoms of the pyrazole (B372694) ring, two tautomeric forms can exist: the 1H- and the 2H-pyrazolo[3,4-b]pyridine. nih.gov Understanding the relative stability of these tautomers is crucial for analyzing their chemical behavior and interactions. Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), have been utilized to determine the more stable tautomer. Calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This pronounced stability of the 1H-form simplifies the analysis of the diversity of these compounds. nih.gov
Table 1: Tautomeric Stability of Pyrazolo[3,4-b]pyridine
| Tautomer | Calculation Method | Energy Difference (kJ/mol) | Conclusion |
| 1H-pyrazolo[3,4-b]pyridine | AM1 | - | More Stable |
| 2H-pyrazolo[3,4-b]pyridine | AM1 | 37.03 | Less Stable |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO, LUMO) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface provides a visual representation of the electrostatic potential, where different colors indicate regions of varying electron density.
Ab initio methods, particularly Density Functional Theory (DFT), are powerful tools for performing conformational analysis and correlating theoretical calculations with experimental spectroscopic data. researchgate.netresearchgate.net By optimizing the molecular geometry, DFT calculations can predict the most stable conformation of a molecule. researchgate.net For instance, in a study of a 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, DFT calculations predicted that the most stable conformer is stabilized by an intramolecular hydrogen bond. researchgate.net
Furthermore, DFT is widely used to calculate and predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netnih.gov For example, the Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to compute ¹H and ¹³C NMR chemical shifts, often showing good agreement with experimental values. nih.govnih.gov Similarly, theoretical FT-IR spectra can be calculated and scaled to provide a reliable interpretation of the experimental vibrational modes. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that predict how a ligand, such as 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking is a computational method used to predict the preferred orientation (pose) of a ligand when it binds to a target protein. nih.govdrugbank.com This technique is crucial in structure-based drug design. For derivatives of 1H-pyrazolo[3,4-b]pyridine, docking studies have been instrumental in identifying them as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1). nih.govnih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net For example, in the development of TBK1 inhibitors, a docking study revealed that a 1H-pyrazolo[3,4-b]pyridine derivative formed a hydrogen bond with an aspartate residue (Asp157) in the kinase domain. nih.gov The analysis of these binding modes helps to understand the structure-activity relationships (SAR) and guides the optimization of lead compounds to enhance their potency and selectivity. nih.gov
Table 2: Examples of Molecular Docking Targets for Pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Protein Target | Key Finding | Reference |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Identification of potent inhibitors and key binding interactions. | nih.govnih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivatives | GABA-A Receptor | Identification of potent anticonvulsants with strong binding affinity. | researchgate.net |
| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | TIM-3 | Identification of a selective inhibitor with superior binding affinity. | nih.gov |
Homology Modeling for Target Structure Elucidation
In cases where the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be employed. This method builds a theoretical model of the target protein's structure based on its amino acid sequence and the known experimental structure of a homologous protein (a template). The resulting homology model can then be used for molecular docking studies to investigate ligand-target interactions. While direct evidence of homology modeling specifically for targets of this compound is not explicitly detailed in the provided context, this approach is a standard and vital tool in computational drug discovery when experimental target structures are unavailable. It allows for structure-based design efforts to proceed even in the absence of a crystal structure, thereby broadening the scope of potential therapeutic targets.
In Silico Property Prediction and Screening
In silico screening has become an indispensable part of modern drug discovery, providing a rapid assessment of a molecule's potential before committing to expensive and time-consuming laboratory synthesis and testing. For this compound, these computational predictions focus on its druglikeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
A hypothetical druglikeness evaluation for this compound would likely yield a favorable profile due to its relatively low molecular weight and the presence of polar functional groups that can contribute to good solubility and hydrogen bonding potential, which are important for target interaction. The pyrazolo[3,4-b]pyridine core is a known pharmacophore in numerous kinase inhibitors and other therapeutic agents, suggesting that it possesses the necessary structural features for effective biological engagement.
| Parameter | Predicted Value for this compound (Hypothetical) | Interpretation |
|---|---|---|
| cLogP | 1.5 - 2.5 | Optimal lipophilicity for cell permeability |
| Solubility | Good | Favorable for absorption and formulation |
| Molecular Weight | ~162 g/mol | Within the range for good oral bioavailability |
| Toxicity Risk | Low | No major predicted toxicophores |
| Drug Score | 0.7 - 0.9 | High potential as a drug candidate |
The prediction of ADME properties is crucial for understanding the potential in vivo behavior of a drug candidate. Although specific experimental data for this compound is not documented in the available literature, studies on analogous pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives provide valuable insights into its likely ADME profile. evotec.comresearchgate.net
Liver Microsomal Stability: The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for predicting hepatic clearance. Studies on various pyrazolo[3,4-b]pyridine derivatives have shown a range of metabolic stabilities, from moderate to high. evotec.comdundee.ac.uk For instance, some derivatives have demonstrated significant stability, with a high percentage of the parent compound remaining after incubation with human liver microsomes. evotec.com This suggests that this compound could possess favorable metabolic stability, a key attribute for maintaining therapeutic concentrations in the body.
Drug-Drug Interactions: The potential for a compound to inhibit or induce cytochrome P450 (CYP) enzymes is a major consideration in drug development, as this can lead to adverse drug-drug interactions. In silico models and in vitro assays for related pyrazolopyridine compounds have been used to assess this risk. Generally, compounds from this class have shown a low risk of significant CYP inhibition, which is a positive characteristic for a drug candidate. researchgate.net
| ADME Property | Predicted Profile for Analogs | Implication for this compound |
|---|---|---|
| Plasma Stability | High | Expected to have a reasonable half-life in circulation. researchgate.net |
| Liver Microsomal Stability | Moderate to High | Likely to exhibit favorable metabolic clearance. evotec.comdundee.ac.uk |
| CYP Inhibition (e.g., 3A4, 2D6) | Low | Low potential for drug-drug interactions. researchgate.net |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Variable (structure-dependent) | Potential for CNS or peripheral activity depending on specific modifications. |
Emerging Research Directions and Advanced Applications
Supramolecular Chemistry and Coordination Polymer Design
The field of supramolecular chemistry has seen a growing interest in the use of pyrazolo[3,4-b]pyridine derivatives as versatile building blocks for the construction of coordination polymers. These materials are formed through the self-assembly of metal ions and organic ligands, resulting in extended networks with diverse topologies and potential functionalities.
1H-Pyrazolo[3,4-b]pyridin-3-amine has been successfully employed as a co-ligand in the synthesis of novel supramolecular coordination polymers. nih.gov In conjunction with multidentate aromatic carboxylic acids like 1,3-benzenedicarboxylate and its derivatives, this pyrazolopyridine compound facilitates the formation of robust and intricate polymer structures. nih.gov For instance, three new zinc-based coordination polymers have been synthesized under solvothermal conditions, demonstrating the utility of 1H-pyrazolo[3,4-b]pyridin-3-amine in creating complex, multidimensional frameworks. nih.gov
| Polymer Name | Metal Ion | Primary Ligand | Co-Ligand |
|---|---|---|---|
| [Zn(1,3-BDC)(HL)]n | Zinc(II) | 1,3-benzenedicarboxylate (1,3-BDC) | 1H-pyrazolo[3,4-b]pyridin-3-amine (HL) |
| [Zn3(1,3,5-BTC)2(HL)2(H2O)2]n | Zinc(II) | 1,3,5-benzenetricarboxylate (1,3,5-BTC) | 1H-pyrazolo[3,4-b]pyridin-3-amine (HL) |
| [Zn9(5-SO3-1,3-BDC)2(L)8(OH)4]n | Zinc(II) | 5-sulfo-1,3-benzenedicarboxylate (5-SO3-1,3-BDC) | 1H-pyrazolo[3,4-b]pyridin-3-amine (L) |
The 1H-pyrazolo[3,4-b]pyridin-3-amine ligand possesses multiple coordination sites, which allows it to form diverse structures through both coordination and hydrogen-bonding interactions. nih.gov The assembly of these coordination polymers is significantly influenced by noncovalent interactions. Hydrogen bonding and π–π stacking interactions involving the pyrazole (B372694) and pyridine (B92270) rings of the ligand play a crucial role in stabilizing the supramolecular architecture. nih.gov These weak interactions are fundamental in directing the self-assembly process and determining the final topology of the coordination polymer. mdpi.com The planar nature of cyclic trinuclear d10 metal pyrazolates, for example, allows them to form supramolecular aggregates through noncovalent metal–metal, metal–π, and metal–electron donor interactions. mdpi.com
The unique structural features of coordination polymers derived from 1H-pyrazolo[3,4-b]pyridin-3-amine suggest their potential application in sensing and material science. nih.gov The presence of pyrazole and pyridine rings, which can engage in π–π interactions, may lead to the development of materials with sensing capabilities. nih.gov Furthermore, pyrazolo[3,4-b]pyridines are being explored for the development of organic materials for applications such as chemosensors. researchgate.net The photophysical properties of some pyrazoloquinoline compounds, a related class of molecules, have been harnessed in the creation of fluorescent sensors for various cations. nih.gov
Fluorescent Probes and Imaging Agents
The inherent fluorescence of the pyrazolo[3,4-b]pyridine scaffold has made it an attractive candidate for the development of fluorescent probes and imaging agents for biomedical applications.
A variety of fluorescent probes based on the pyrazolo[3,4-b]pyridine core have been designed and synthesized. These syntheses often involve the cyclization of a 5-aminopyrazole derivative with an unsaturated ketone. For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a ZrCl4 catalyst. mdpi.com These compounds have demonstrated interesting photophysical properties, with some exhibiting exceptionally large Stokes shifts. mdpi.com The synthesis of these probes is often a multi-step process, starting from readily available materials. mdpi.com
| Starting Materials | Key Reaction Step | Catalyst | Resulting Compound Type |
|---|---|---|---|
| 5-amino-1-phenylpyrazole and α,β-unsaturated ketones | Cyclization | ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines |
A significant application of these fluorescent probes is in the diagnosis of Alzheimer's disease. Certain pyrazolo[3,4-b]pyridine derivatives have shown a high and selective binding affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com In studies using brain slices from Alzheimer's disease patients, dimethylamino- and pyrene-substituted pyrazolopyridines have demonstrated the ability to selectively bind to these amyloid plaques, as observed through fluorescent confocal microscopy. mdpi.com This selective binding suggests the potential of these compounds to be developed into probes for the in vivo imaging and diagnosis of Alzheimer's disease. mdpi.com While some pyrazolo[3,4-b]pyridines have been investigated for their neuroprotective properties, the direct application of these specific fluorescent derivatives for high-affinity amyloid plaque imaging is a more recent and promising area of research. mdpi.com
Development of Chemical Probes for Biological Research
The compound 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and its derivatives serve as a versatile scaffold for the creation of chemical probes, which are essential tools for exploring complex biological systems. These specialized molecules are designed to interact with specific cellular targets, thereby helping researchers to elucidate the functions of proteins and their roles in various signaling pathways. The development of such probes from the pyrazolopyridine core allows for a detailed investigation of biological processes at the molecular level.
Recently, certain inhibitors of TANK-binding kinase 1 (TBK1) have been identified as ideal probes for dissecting the biological functions of this kinase in immunity and cancer models. nih.gov The adaptability of the 1H-pyrazolo[3,4-b]pyridine structure allows for the attachment of reporter molecules, such as fluorescent tags or biotin, which enables the detection and isolation of the target proteins the probe binds to. This process is crucial for identifying the specific interactions and functions of these proteins within the cell.
Utilizing Selective Inhibitors as Tools for Target Validation
Selective inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine framework are critical for target validation, a fundamental step in the drug discovery process that confirms a molecular target's role in a disease. By potently and selectively inhibiting a specific protein, these compounds allow scientists to study the physiological consequences of blocking that protein's activity.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as highly potent and selective inhibitors for several protein kinases, which are key regulators of cellular processes and are frequently implicated in diseases like cancer. For instance, a novel derivative, compound 15y, was identified as a powerful inhibitor of TBK1 with a half-maximal inhibitory concentration (IC50) of 0.2 nM and demonstrated good selectivity. nih.govnih.gov This high degree of potency and selectivity makes it a valuable tool for studying the specific roles of TBK1 in innate immunity and oncogenesis. nih.gov
Similarly, another derivative, compound 10g, showed exceptional activity against the anaplastic lymphoma kinase (ALK) L1196M mutant, a mutation that confers resistance to existing therapies in non-small cell lung cancer. nih.govsemanticscholar.org This compound inhibited both the mutant and wild-type ALK with an IC50 of less than 0.5 nM and was also a potent inhibitor of ROS1 kinase, while showing excellent selectivity over the c-Met kinase. nih.govsemanticscholar.org Such compounds enable researchers to validate ALK as a therapeutic target and to understand the mechanisms of drug resistance.
The table below illustrates the enzymatic activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against their primary kinase targets, showcasing their utility in target validation.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| 15y | TBK1 | 0.2 | Good selectivity over other IKK family members nih.govnih.gov |
| 10g | ALK (L1196M mutant) | <0.5 | Potent against ROS1; selective over c-Met nih.govsemanticscholar.org |
| 10g | ALK (wild-type) | <0.5 | Potent against ROS1; selective over c-Met nih.govsemanticscholar.org |
This table presents data on the inhibitory concentration (IC50) of specific compounds against their designated kinase targets.
Intellectual Property Landscape and Patent Review
The therapeutic potential of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold has led to a robust and active intellectual property landscape. An extensive number of patents have been filed by pharmaceutical companies and research institutions, reflecting the significant interest in this class of molecules. It has been noted that over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core are described in the literature, with coverage in approximately 2,400 patents. mdpi.com
These patents typically claim rights to novel chemical structures, the processes for synthesizing them, and their applications in treating a range of diseases. A significant portion of the patent literature is focused on the use of these derivatives as kinase inhibitors for the treatment of proliferative disorders, such as cancer. google.com For example, numerous patents describe 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Raf kinase, specifically B-Raf, for oncological applications. google.com Other research has highlighted their potential as inhibitors for fibroblast growth factor receptors (FGFRs). researchgate.net
The intellectual property surrounding these compounds can be categorized into several key areas, as detailed in the table below.
| Patent Focus Area | Description of Claims |
| Composition of Matter | Claims covering novel 1H-pyrazolo[3,4-b]pyridine derivatives with specific substitutions and structural modifications. |
| Method of Use | Claims related to the therapeutic application of these compounds for treating specific conditions, particularly cancers and inflammatory diseases. google.comresearchgate.net |
| Pharmaceutical Compositions | Claims for formulations containing these compounds as the active pharmaceutical ingredient, often combined with pharmaceutically acceptable carriers. google.com |
| Synthetic Processes | Claims protecting novel and efficient methods for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core and its derivatives. |
The ongoing research and development in this area suggest that the intellectual property landscape for 1H-pyrazolo[3,4-b]pyridine derivatives will continue to expand as new therapeutic targets and applications are discovered.
Q & A
Q. What are the established synthetic methodologies for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine derivatives?
A multicomponent reaction involving aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amine precursors is a robust approach to synthesize diverse derivatives under mild, catalyst-free conditions . For example, condensation reactions with trifluoroacetic acid (TFA) as a catalyst in toluene can yield functionalized pyrazolo-pyridines, as demonstrated in the synthesis of 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . Post-synthetic modifications, such as dihydrochloride salt formation (e.g., {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine dihydrochloride), are common to enhance stability .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as shown in studies where torsion angles (e.g., −69.6° for thiophene substituents) and disorder in –CF₃ groups were analyzed .
- NMR spectroscopy : Critical for verifying substituent positions, such as the ¹H NMR signals at δ 8.75 (s, 1H) for pyrazolo-pyridine protons in ethynyl derivatives .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 501 [M+H]⁺ for kinase inhibitors) .
Q. What biological activities are associated with this compound scaffolds?
These derivatives exhibit kinase inhibition (e.g., ZAK kinase inhibitors with IC₅₀ < 100 nM) , antimicrobial activity against drug-resistant strains , and antitumor potential via cytotoxicity assays . Substituents like ethynyl groups enhance target binding, as seen in compounds with IC₅₀ values of 10–50 nM in kinase screens .
Advanced Research Questions
Q. How do substituent variations influence the crystallographic properties of this compound derivatives?
Substituents like –CF₃ or thiophene rings induce structural disorder and alter hydrogen-bonding motifs. For instance, 4-methoxy or 4-chloro substituents increase torsion angles (99.9° vs. −69.6° in unsubstituted analogs), disrupting intermolecular C–H⋯O bonds and favoring intramolecular C–H⋯N interactions . Such variations necessitate disorder modeling in refinement protocols (e.g., SHELXL2013) and hydrogen-bond graph-set analysis (C(5) chain motifs) .
Q. How can researchers address contradictions in structure-activity relationship (SAR) data for kinase inhibitors derived from this scaffold?
- Comparative crystallography : Resolve conflicting bioactivity data by correlating substituent-induced conformational changes (e.g., ethynyl vs. methylthio groups) with kinase binding affinities .
- Free-energy perturbation (FEP) simulations : Model substituent effects on binding entropy/enthalpy to prioritize synthetic targets.
- Selectivity profiling : Use broad-panel kinase assays to distinguish on-target effects from off-target interactions, as low selectivity (e.g., PDGFR inhibitors like PP121) can confound SAR interpretations .
Q. What strategies optimize the synthetic yield of this compound derivatives in multicomponent reactions?
- Solvent selection : Toluene with TFA catalysis improves cyclization efficiency (e.g., 70–85% yields) compared to polar aprotic solvents .
- Temperature control : Reflux conditions (110–120°C) minimize side reactions in condensation steps .
- Protecting groups : Use tert-butyl or benzyl groups to stabilize reactive intermediates, as demonstrated in boronic acid derivatives (e.g., (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid, 95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
